2,6-Difluoro-4-methoxybenzyl bromide
Description
Contextualization within Halogenated Organic Compounds Research
Halogenated organic compounds, particularly those incorporating fluorine atoms, are a cornerstone of significant research in synthetic chemistry. The presence of fluorine can drastically alter a molecule's electronic properties, lipophilicity, and metabolic stability. 2,6-Difluoro-4-methoxybenzyl bromide is a member of this class, possessing a disubstituted fluorinated aromatic ring, a methoxy (B1213986) group, and a reactive benzyl (B1604629) bromide moiety. This specific combination of functional groups makes it a highly valuable intermediate. The starting material for its synthesis, 2,6-Difluoro-4-methoxybenzaldehyde, is recognized for its utility in creating novel compounds due to the enhanced reactivity conferred by its unique electronic structure. chemimpex.com The study of such multi-substituted halogenated compounds is crucial for developing new molecules with tailored properties.
Significance in Advanced Organic Synthesis
In advanced organic synthesis, the demand for complex, purpose-built molecules necessitates a toolbox of versatile reagents. This compound serves as a key building block, primarily functioning as a sophisticated benzylating agent. The benzyl group is a common motif in many larger molecules, and reagents like this allow for its introduction. The true significance of this compound lies in the substituents on the aromatic ring. The two ortho-fluorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the benzylic carbon, while the para-methoxy group is electron-donating. This electronic push-pull system, combined with the steric hindrance from the ortho substituents, provides chemists with a tool for precise synthetic transformations. Its structural relative, 2,6-difluorobenzyl bromide, is employed in the synthesis of complex heterocyclic structures like 1,3,5-triazine-2,4,6-triones and inhibitors for viruses such as bovine viral diarrhea virus. sigmaaldrich.com
Role in Emerging Chemical Technologies
The unique properties endowed by fluorination position this compound as a potentially important component in emerging technologies. The precursor aldehyde is noted for its application in the development of advanced materials, including specialized polymers and coatings where fluorine atoms can enhance chemical stability and solvent resistance. chemimpex.com Furthermore, related fluorinated aromatic scaffolds, such as those derived from 4-bromo-2,6-difluoroaniline, are utilized as building blocks for organic semiconductors and have found applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. This suggests that this compound could serve as a valuable intermediate in the synthesis of new functional materials for the electronics and material science industries.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQCVDDBZVTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391725 | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
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Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-68-9 | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
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Synthesis Methodologies for 2,6 Difluoro 4 Methoxybenzyl Bromide
Advanced Synthetic Routes and Strategies
The preparation of 2,6-Difluoro-4-methoxybenzyl bromide is not a trivial process and typically involves carefully planned synthetic sequences to ensure proper functionalization and avoid unwanted side reactions.
Multi-Step Conversions and Yield Optimization
A common and logical approach to synthesizing this compound involves a multi-step sequence starting from a more accessible precursor. One such pathway begins with 2,6-Difluoro-4-methoxybenzaldehyde. This strategy breaks the synthesis down into manageable transformations, each of which can be optimized for maximum yield and purity.
The typical sequence is as follows:
Reduction of Aldehyde: The precursor, 2,6-Difluoro-4-methoxybenzaldehyde, is first reduced to the corresponding benzyl (B1604629) alcohol, 2,6-Difluoro-4-methoxybenzyl alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.
Bromination of Alcohol: The resulting benzyl alcohol is then converted to the final product, this compound. This step often employs brominating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.
Alternatively, direct benzylic bromination of 2,6-Difluoro-4-methoxytoluene offers a more direct route. However, this method requires careful control to achieve regioselectivity.
Table 1: Illustrative Multi-Step Synthesis Pathway and Optimization
| Step | Transformation | Common Reagents | Key Optimization Parameters | Analogous Yield |
| 1 | Aldehyde to Alcohol | Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄) | Temperature control, solvent choice (e.g., Methanol (B129727), Ethanol), stoichiometry of reducing agent. | >90% |
| 2 | Alcohol to Bromide | Phosphorus Tribromide (PBr₃), Thionyl Bromide (SOBr₂), CBr₄/PPh₃ | Choice of brominating agent, reaction temperature, solvent (e.g., diethyl ether, dichloromethane). | 80-90% |
Regioselective and Stereoselective Synthesis Approaches
For the synthesis of this compound, regioselectivity is the paramount concern, particularly in direct bromination approaches. The goal is to selectively introduce a bromine atom onto the benzylic carbon (the carbon of the methyl group) while leaving the aromatic ring untouched.
The primary challenge arises from the electron-donating nature of the methoxy (B1213986) group, which activates the aromatic ring towards electrophilic substitution. Standard bromination with molecular bromine (Br₂) could easily lead to undesired bromination of the aromatic ring. To overcome this, the Wohl-Ziegler reaction is the method of choice. This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with initiation by either UV light or a radical initiator like azobisisobutyronitrile (AIBN). NBS maintains a very low concentration of Br₂ and bromine radicals, which favors the kinetically faster radical substitution at the benzylic position over the slower electrophilic aromatic substitution.
While the final product is achiral, stereoselectivity becomes crucial in subsequent reactions where this compound is used as an electrophile to create a new stereocenter. For instance, palladium-catalyzed cross-coupling reactions with this compound can proceed with a specific stereochemical outcome, such as inversion of configuration.
Catalytic Methods in Bromobenzyl Compound Preparation
Modern catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reagents for the synthesis of bromobenzyl compounds.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. This methodology can be applied to benzylic bromination, providing a green and efficient alternative to methods requiring UV irradiation or thermal initiators.
The general mechanism involves a photocatalyst, such as a ruthenium or iridium complex, which absorbs visible light to reach an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a suitable bromine source. In an oxidative quenching cycle, the excited photocatalyst is oxidized while reducing the bromine source to generate a bromine radical, which then proceeds through the standard radical chain mechanism for benzylic bromination. Alternatively, in a reductive quenching cycle, the excited catalyst is reduced, and the resulting species can activate a substrate to facilitate bromination. This approach allows for reactions to be conducted at room temperature and often demonstrates high functional group tolerance.
Table 2: Comparison of Initiators for Benzylic Bromination
| Method | Initiator | Conditions | Advantages | Disadvantages |
| Traditional | AIBN, Benzoyl Peroxide | Thermal (80-100 °C) | Well-established, inexpensive. | High temperatures, potential side reactions. |
| Photochemical | UV Light (e.g., mercury lamp) | UV irradiation | Can be performed at lower temperatures. | Requires specialized equipment, potential for substrate degradation. |
| Photoredox | Ru(bpy)₃Cl₂, Eosin Y | Visible light (e.g., blue/green LEDs), room temp. | Very mild conditions, high selectivity, energy efficient. | Catalyst cost, potential for quenching by substrates. |
Palladium-Catalyzed Transformations
While palladium catalysis is not a primary method for the direct synthesis of benzyl bromides from their corresponding toluenes, it represents a major class of reactions where benzyl bromides are indispensable building blocks. The ability of this compound to participate in these reactions is a key driver for its synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Sonogashira couplings, enable the formation of new carbon-carbon bonds by reacting the benzyl bromide with organometallic reagents. The general catalytic cycle begins with the oxidative addition of the C-Br bond of the benzyl bromide to a Pd(0) complex, forming a benzyl-Pd(II) intermediate. This is followed by transmetalation with an organometallic partner (e.g., organoboron, organomagnesium) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. These reactions are highly versatile for constructing complex molecular architectures.
Precursor Compounds and Derivatization Strategies
Two primary precursors are considered:
3,5-Difluoroanisole (B31663): This compound can be derived from the commercially available 3,5-difluoroaniline (B1215098). The synthesis of 3,5-difluoroaniline itself can be a multi-step process starting from materials like 2,4,5-trichloronitrobenzene (B44141) or 1,3,5-trichlorobenzene. Once 3,5-difluoroanisole is obtained, a C1 unit must be introduced at the C4 position (between the two fluorine atoms). This can be achieved through electrophilic substitution reactions like formylation (e.g., Vilsmeier-Haack or Duff reaction) to yield 2,6-Difluoro-4-methoxybenzaldehyde. This aldehyde then serves as the direct precursor for the reduction/bromination sequence described in section 2.1.1.
2,6-Difluoro-4-methoxytoluene: If available, this would be a more direct precursor, requiring only a single benzylic bromination step. Its synthesis would likely involve derivatization of a simpler fluorinated compound.
A patented method for a similar compound, 2,6-difluorobenzyl bromide, uses 2,6-difluorotoluene (B1296929) with hydrobromic acid and hydrogen peroxide under illumination, which generates bromine in situ and initiates the radical reaction. This approach could potentially be adapted for 2,6-Difluoro-4-methoxytoluene, although the activating methoxy group would necessitate careful control of conditions to prevent ring bromination.
Table 3: Key Precursor Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | Starting material for 3,5-Difluoroanisole. |
| 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | Precursor for formylation to introduce C1 unit. |
| 2,6-Difluoro-4-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Intermediate for reduction-bromination sequence. |
| 2,6-Difluoro-4-methoxybenzyl alcohol | C₈H₈F₂O₂ | 174.14 | Intermediate for direct bromination to final product. |
An Examination of this compound: Synthesis and Mechanistic Principles
The compound this compound is a substituted aromatic halide of interest in organic synthesis. Its structure, featuring a benzyl bromide moiety with fluorine and methoxy substituents on the aromatic ring, provides a unique combination of reactivity. This article focuses exclusively on the synthesis methodologies for this compound and the underlying mechanistic aspects of its formation.
4
The preparation of this compound can be approached from several different precursors. The following sections detail plausible synthetic routes starting from commercially available or readily accessible materials.
1 From 2,6-Difluoro-4-methoxybenzaldehyde
A common and logical synthetic pathway to the title compound begins with 2,6-Difluoro-4-methoxybenzaldehyde. This method is a two-step process involving the reduction of the aldehyde functional group to a primary alcohol, followed by the bromination of the resulting benzyl alcohol.
Step 1: Reduction of Aldehyde to Alcohol The aldehyde group is first reduced to a benzyl alcohol. A standard laboratory reagent for this transformation is sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds under mild conditions to yield 2,6-Difluoro-4-methoxybenzyl alcohol. Polymeric reagents, such as polyethylenimine nanocatalysts functionalized by nano-cerium methoxyborohydride, have also been shown to be effective in reducing substituted benzaldehydes to their corresponding alcohols. tsijournals.com
Step 2: Bromination of Benzyl Alcohol The intermediate, 2,6-Difluoro-4-methoxybenzyl alcohol, is then converted to the final benzyl bromide. A well-established method for this type of conversion on analogous structures, such as 2,6-dimethoxybenzyl alcohol, is the use of phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether at low temperatures. mdpi.comresearchgate.net An alternative method involves reacting the alcohol with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). rsc.org
2 From 2,6-Difluoro-4-methoxybenzoic acid
An alternative two-step synthesis starts from the corresponding carboxylic acid, 2,6-Difluoro-4-methoxybenzoic acid. This route also proceeds via the common intermediate, 2,6-Difluoro-4-methoxybenzyl alcohol.
Step 1: Reduction of Carboxylic Acid to Alcohol Carboxylic acids are less reactive towards reduction than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation and is widely used to reduce substituted benzoic acids to benzyl alcohols. rsc.orgquora.com The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The synthesis of the analogous 2,6-dimethoxybenzyl alcohol from 2,6-dimethoxybenzoic acid specifically utilizes LiAlH₄ reduction. mdpi.comresearchgate.net Other reagents, such as borane (B79455) complexes (e.g., B₂H₆), can also be employed, sometimes offering greater selectivity if other reducible functional groups are present. stackexchange.com
Step 2: Bromination of Benzyl Alcohol The second step is identical to that described in section 2.1.4.1, where the newly formed 2,6-Difluoro-4-methoxybenzyl alcohol is treated with a brominating agent like phosphorus tribromide to furnish the target compound. mdpi.comresearchgate.net
3 Utilizing 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
A more direct, one-step approach to a benzyl bromide from a carboxylic acid with one additional carbon atom is the Hunsdiecker reaction or its variants. wikipedia.orgbyjus.com This reaction involves a decarboxylative bromination.
In this pathway, 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid is first converted to its silver salt by treatment with a silver source, such as silver(I) oxide. This silver carboxylate is then heated with elemental bromine, typically in an inert solvent like carbon tetrachloride. adichemistry.com The reaction proceeds via a radical mechanism, leading to the loss of carbon dioxide and the formation of this compound. wikipedia.orgck12.org A modification of this process, known as the Cristol-Firth modification, allows for the use of the free carboxylic acid directly with mercuric oxide and bromine, avoiding the need to isolate the intermediate silver salt. orgsyn.org
| Starting Material | Key Reagents | Number of Steps | Illustrative Yields (from analogous reactions) | Notes |
| 2,6-Difluoro-4-methoxybenzaldehyde | 1. NaBH₄ 2. PBr₃ | 2 | Step 2: ~87% mdpi.com | This route uses milder reducing agents than the benzoic acid route. Overall yield is highly dependent on the efficiency of both the reduction and bromination steps. |
| 2,6-Difluoro-4-methoxybenzoic acid | 1. LiAlH₄ 2. PBr₃ | 2 | Overall: ~12-30% (based on multi-step syntheses with yields of 32-50% for reduction and ~39% for bromination) rsc.org | LiAlH₄ is a powerful but hazardous reagent requiring strict anhydrous conditions. |
| 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid | Ag₂O, Br₂ (Hunsdiecker) or HgO, Br₂ (Cristol-Firth) | 1 | Variable ("Moderate to high yields") orgsyn.org | A one-pot reaction, which can be more efficient. Yields for Hunsdiecker-type reactions can be inconsistent, and the use of heavy metal salts (silver, mercury) can be a drawback. |
Reactivity and Chemical Transformations of 2,6 Difluoro 4 Methoxybenzyl Bromide
Nucleophilic Substitution Reactions
2,6-Difluoro-4-methoxybenzyl bromide readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules.
Amination Reactions
The reaction of this compound with primary or secondary amines, known as amination, is a common method for the introduction of the 2,6-difluoro-4-methoxybenzyl group onto a nitrogen atom. This reaction typically proceeds via an S_N2 mechanism.
In a documented application, this compound has been used in the synthesis of orexin (B13118510) receptor antagonists. google.com The reaction involves the N-alkylation of a secondary amine with this compound in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com
| Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| (IntA12), this compound | K₂CO₃, DMF | (l-15) | google.com |
Ether and Thioether Formations
The formation of ethers from this compound can be achieved through the Williamson ether synthesis. Current time information in Sacramento, CA, US.guidechem.comambeed.comgoogle.com This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces the bromide from the benzyl (B1604629) bromide. Current time information in Sacramento, CA, US.guidechem.com
Similarly, thioethers can be synthesized by reacting this compound with a thiol. The thiol is typically deprotonated with a base to form a thiolate, which is a potent nucleophile for the S_N2 reaction. A general method for the synthesis of benzyl thioethers involves the copper-catalyzed coupling of benzyl alcohols with thiols; a similar principle of nucleophilic substitution applies to the reaction of benzyl bromides with thiolates. sci-hub.ru
While specific examples for this compound are not prevalent in the reviewed literature, these are standard and expected transformations for this class of compound.
Carbon-Carbon Bond Forming Reactions
This compound is a valuable substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex carbon skeletons.
Cross-coupling reactions, such as the Suzuki, Sonogashira, and Kumada google.com couplings, are powerful tools for forming carbon-carbon bonds. While these reactions typically involve aryl or vinyl halides, benzyl halides can also be used as coupling partners in some cases. The Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is known to be effective for the coupling of alkyl halides. google.com
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, generally requires a palladium catalyst and a copper co-catalyst. Although less common, the use of benzyl halides in Sonogashira reactions has been reported.
The Suzuki reaction, employing a boronic acid or ester and a palladium catalyst, is a versatile C-C bond-forming reaction. The direct Suzuki coupling of benzyl halides is feasible but can be challenging.
As an alkylating agent, this compound can be used to introduce the 2,6-difluoro-4-methoxybenzyl group onto a carbon atom. This is particularly useful in the alkylation of soft carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds.
A specific example is the alkylation of diethyl acetamidomalonate with this compound. This reaction is a key step in the synthesis of α-amino acids and demonstrates the utility of the title compound in constructing complex organic molecules.
Another documented carbon-carbon bond forming reaction is the cyanation of this compound. In a patented process for preparing fungicidal pyrazoles, this compound is reacted with potassium cyanide in N,N-dimethylformamide to yield 2,6-Difluoro-4-methoxybenzeneacetonitrile.
| Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound, Diethyl acetamidomalonate | Not specified | Alkylated diethyl acetamidomalonate | |
| This compound, Potassium cyanide | N,N-dimethylformamide, water | 2,6-Difluoro-4-methoxybenzeneacetonitrile |
The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107). The resulting organomagnesium compound, 2,6-Difluoro-4-methoxybenzylmagnesium bromide, would be a potent nucleophile and a strong base.
This Grignard reagent could be used in a variety of applications, including:
Reaction with carbonyl compounds: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with esters: Double addition to form tertiary alcohols.
Reaction with carbon dioxide: Carboxylation to form 2-(2,6-difluoro-4-methoxyphenyl)acetic acid.
Kumada Coupling: As the organometallic component in this cross-coupling reaction to form new carbon-carbon bonds. google.com
While the preparation and use of the specific Grignard reagent from this compound is not detailed in the searched literature, it represents a logical and expected transformation based on the principles of organometallic chemistry.
Electrophilic Aromatic Substitution Reactions
While the term "electrophilic aromatic substitution" typically refers to the substitution of a hydrogen atom on the aromatic ring with an electrophile, for this compound, this type of reaction is not its primary mode of reactivity. The positions ortho to the activating methoxy (B1213986) group are already substituted by fluorine atoms, and the para position is occupied by the bromomethyl group. The remaining positions are meta to the methoxy group and ortho to the deactivating fluorine atoms, making further electrophilic substitution on the ring energetically unfavorable. nih.gov
Instead, the compound's significant electrophilic character is centered on the benzylic carbon. The carbon-bromine bond is polarized, and the stability of the potential 2,6-difluoro-4-methoxybenzyl carbocation (or a species with significant carbocationic character in an S_N1-type transition state) makes the compound an excellent electrophile. libretexts.org Consequently, it readily participates in nucleophilic substitution reactions where it acts as a benzylating agent. It is used to introduce the 2,6-difluoro-4-methoxybenzyl moiety into a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. google.commdpi.com For example, similar benzyl bromides are known to react with enolates or their equivalents in the α-alkylation of aldehydes. nih.gov
Reductive Transformations
The primary reductive transformation for this compound involves the cleavage of the carbon-bromine bond and its replacement with a hydrogen atom. This dehalogenation reaction converts the bromomethyl group into a methyl group, yielding 2,6-difluoro-4-methoxytoluene.
A common and effective method for this transformation is radical-mediated reduction using a reagent such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). sigmaaldrich.com The mechanism involves the homolytic cleavage of the C-Br bond to generate a stable 2,6-difluoro-4-methoxybenzyl radical, which then abstracts a hydrogen atom from the tin hydride to form the final product and a tributyltin radical that propagates the chain reaction. sigmaaldrich.com
| Reaction | Reagents | Product | Description |
| Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN | 2,6-Difluoro-4-methoxytoluene | Reduction of the benzylic bromide to a methyl group via a radical chain mechanism. |
Oxidative Transformations
The bromomethyl group of this compound can be oxidized to a formyl group, providing a direct synthetic route to 2,6-Difluoro-4-methoxybenzaldehyde. sigmaaldrich.com This transformation is valuable as substituted benzaldehydes are key precursors for many other functional groups and molecular scaffolds.
A well-established method for this conversion is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. In this process, the benzyl bromide is treated with DMSO, typically at elevated temperatures. The reaction proceeds through an initial S_N2 displacement of bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation by a mild base, such as triethylamine, leads to the elimination of dimethyl sulfide (B99878) and the formation of the desired aldehyde.
| Reaction | Reagents | Product | Description |
| Oxidation | Dimethyl sulfoxide (DMSO), Base (e.g., Triethylamine) | 2,6-Difluoro-4-methoxybenzaldehyde | Conversion of the benzylic bromide to an aldehyde function. |
Further oxidation of the resulting aldehyde can yield 2,6-Difluoro-4-methoxybenzoic acid nih.gov, another important synthetic intermediate.
Radical Reactions
The benzylic C-H bonds of a toluene (B28343) precursor and the C-Br bond of the title compound are susceptible to radical reactions due to the ability of the benzene (B151609) ring to stabilize a radical at the benzylic position through resonance. libretexts.org The 2,6-difluoro-4-methoxybenzyl radical is particularly stable, which dictates much of the compound's reactivity.
The synthesis of this compound itself often proceeds via a radical mechanism. A standard laboratory method is the benzylic bromination of 2,6-difluoro-4-methoxytoluene using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or light. youtube.comresearchgate.net In this reaction, a bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical, which then reacts with molecular bromine (generated in situ from NBS) to furnish the product and propagate the radical chain. youtube.com
Photoinduced Radical Processes
Light can be used to initiate radical reactions involving this compound and its precursors. A notable example is found in synthetic procedures for related compounds. For instance, a patented method for producing 2,6-difluorobenzyl bromide uses hydrobromic acid and hydrogen peroxide under light irradiation. google.com In this process, light initiates the reaction between HBr and H₂O₂ to produce bromine radicals. These radicals then abstract a methyl hydrogen to form a 2,6-difluorobenzyl radical, which reacts with bromine to yield the final product. google.com This photo-initiated pathway highlights an alternative to chemical initiators for generating the key benzyl radical intermediate.
Stereochemical Outcomes in Radical Pathways
The stereochemical outcome of a radical reaction is determined by the geometry of the radical intermediate. The benzylic carbon in this compound is prochiral. In a radical reaction, such as a substitution or addition, a benzylic radical is formed. Experimental evidence indicates that alkyl and benzyl radicals are typically trigonal planar, with the carbon atom being sp²-hybridized and the unpaired electron residing in a p-orbital. libretexts.org
If this planar radical intermediate reacts with a reagent to form a new stereocenter, the attack can occur from either face of the plane with essentially equal probability. libretexts.org This lack of stereoselectivity results in the formation of a racemic mixture (an equal amount of both enantiomers). youtube.com Therefore, radical reactions involving the benzylic position of this compound are generally not stereoselective, a characteristic drawback of many radical-based transformations. youtube.com
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
As a versatile electrophile, 2,6-Difluoro-4-methoxybenzyl bromide is an ideal reagent for the construction of elaborate molecular structures. The benzyl (B1604629) bromide functionality allows for facile reaction with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in synthesizing both fluorinated heterocycles and complex polycyclic systems.
Fluorinated heterocycles are a critical class of compounds in pharmaceutical and agrochemical research due to the favorable effects of fluorine on metabolic stability, bioavailability, and binding affinity. taylorfrancis.com The 2,6-difluorobenzyl substructure, in particular, is a component of several advanced therapeutic agents. For instance, the HIV-1 capsid inhibitor Lenacapavir features a difluorobenzyl group that fits into a specific hydrophobic pocket of the target protein, highlighting the importance of this moiety in drug design. nih.gov
This compound is primarily used as an alkylating agent to introduce the 2,6-difluoro-4-methoxybenzyl group onto nitrogen, oxygen, or sulfur atoms within a pre-existing heterocyclic core. This is typically achieved through a nucleophilic substitution reaction where a heteroatom in the ring attacks the benzylic carbon, displacing the bromide ion. This strategy is widely applicable for the functionalization of heterocycles such as pyrazoles, imidazoles, triazoles, and pyridines. nih.gov The reaction conditions are generally mild, often requiring only a suitable base to deprotonate the heterocycle and an appropriate solvent.
Table 1: Illustrative Alkylation Reactions for Heterocycle Synthesis This table presents generalized reactions based on the known reactivity of benzyl bromides.
| Heterocyclic Core | Nucleophilic Atom | General Product Structure |
|---|---|---|
| Imidazole | N | 1-(2,6-Difluoro-4-methoxybenzyl)-1H-imidazole |
| Pyrazole | N | 1-(2,6-Difluoro-4-methoxybenzyl)-1H-pyrazole |
| 1,2,3-Triazole | N | 1-(2,6-Difluoro-4-methoxybenzyl)-1H-1,2,3-triazole |
| Phenol | O | 1-(2,6-Difluoro-4-methoxybenzyloxy)benzene |
| Thiophenol | S | (2,6-Difluoro-4-methoxybenzyl)(phenyl)sulfane |
The construction of polycyclic aromatic compounds often relies on reactions that form new rings, such as intramolecular cyclizations. This compound can be employed in multi-step sequences to build such systems. A common strategy is the Friedel-Crafts alkylation, where the benzyl bromide reacts with an aromatic ring in the presence of a Lewis acid catalyst.
In a more advanced approach, the benzyl bromide can be used to alkylate a nucleophilic precursor, followed by a cyclization and aromatization sequence. For example, a synthetic strategy analogous to the one used for methoxy (B1213986) dibenzofluorenes can be envisioned. nih.gov In such a sequence, an enolate could be alkylated with this compound. The resulting intermediate could then undergo an acid-catalyzed cyclodehydration and subsequent aromatization to yield a complex, fused polycyclic system. nih.gov This one-pot operation provides an efficient pathway to novel polyaromatic structures containing the difluoro-methoxy-phenyl motif. nih.gov
Precursor in Natural Product Synthesis
While direct use of this compound in the total synthesis of a known natural product is not widely documented, its structural analogues play crucial roles. Benzylic bromides are frequently used as key intermediates for installing functionalized side chains or for facilitating ring-forming reactions. nih.gov For instance, in the total synthesis of (-)-akuammicine, a functionalized allyl bromide is used to alkylate a complex diamine intermediate, setting the stage for a subsequent Heck cyclization to form the pentacyclic core. nih.gov
Furthermore, the closely related 4-methoxybenzyl (PMB) group is a standard protecting group for alcohols in multi-step natural product synthesis due to its stability and selective removal conditions. apolloscientific.co.uk It is plausible that this compound could be used to install a modified PMB protecting group. The ortho-difluoro substituents would alter the electronic nature and steric environment of the benzyl group, potentially fine-tuning its stability and cleavage conditions to avoid interference with other functional groups in a complex synthesis.
Role in Catalyst Development and Ligand Synthesis
The development of organocatalysts and ligands for transition-metal catalysis is a frontier in organic synthesis. The electronic and steric properties of a ligand are paramount to the efficacy and selectivity of the catalyst. This compound serves as a valuable building block for synthesizing new ligands and catalysts.
A primary application is in the synthesis of quaternary ammonium (B1175870) salts, which are widely used as phase-transfer catalysts. mdpi.com These are typically prepared by the alkylation of a tertiary amine with a benzyl halide. By using this compound, a quaternary ammonium salt is formed where the properties of the catalyst are influenced by the unique electronic character of the benzyl group. The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a specific electronic environment that can influence the catalytic activity. mdpi.com Similarly, this reagent can be used to synthesize N-heterocyclic carbene (NHC) precursors. NHC-difluoro(aryl)boranes, for example, have emerged as stable and effective precursors for Suzuki cross-coupling reactions. docksci.com
Table 2: Research Findings on Related Compound Applications
| Compound Type / Reaction | Application | Key Feature | Related Compound Example | Citation |
|---|---|---|---|---|
| Quaternary Ammonium Salt | Phase-Transfer Catalysis | Alkylation of tertiary amines to form the active catalyst. | Benzyl bromide | mdpi.com |
| Dibenzofluorene Synthesis | Polycyclic Compound Synthesis | Alkylation followed by cyclodehydration and aromatization. | β-Methyl naphthalenyl bromide | nih.gov |
| N-Heterocyclic Carbene Boranes | Cross-Coupling Reactions | Stable precursors for Suzuki reactions. | NHC-phenylborane | docksci.com |
| HIV-1 Capsid Inhibitor | Medicinal Chemistry | Difluorobenzyl group provides key interactions with the target. | (Difluorobenzyl-containing) Lenacapavir | nih.gov |
Applications in Medicinal Chemistry and Pharmaceutical Research
Intermediate in Drug Discovery and Development
2,6-Difluoro-4-methoxybenzyl bromide is a highly useful reagent in organic synthesis, primarily functioning as an electrophile to introduce the 2,6-difluoro-4-methoxybenzyl moiety into a target molecule. This structural motif is found in a range of investigational therapeutic agents. The closely related precursor, 2,6-difluorobenzyl bromide, is recognized as an important pharmaceutical intermediate for synthesizing drugs such as the anti-epileptic Rufinamide and the anti-HIV agent TMC125. google.com The addition of the 4-methoxy group to this core structure provides medicinal chemists with a crucial tool to modulate properties like solubility, receptor binding, and metabolic stability, thereby optimizing the performance of new drug candidates.
While direct synthesis using this compound is not prominently documented, the 2,6-difluorobenzyl scaffold is integral to the development of potent inhibitors for phosphodiesterase 2 (PDE2). Research into 9-(2,6-difluorobenzyl)-9H-purines has shown that this structural class exhibits significant inhibitory activity against PDE2. pharm.or.jp For instance, 2-chloro-9-(2,6-difluorobenzyl)adenine demonstrated strong inhibition of both PDE2 and PDE4. pharm.or.jp These findings underscore the importance of the 2,6-difluorobenzyl group for achieving potency and selectivity in this class of enzymes. The introduction of a 4-methoxy substituent onto this core benzyl (B1604629) group represents a logical step for further structure-activity relationship (SAR) studies to optimize these inhibitors.
| Compound | PDE2 IC₅₀ (µM) | PDE4 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Chloro-9-(2,6-difluorobenzyl)-9H-purine | 10.2 | > 1000 | pharm.or.jp |
| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | 5.9 | 1.4 | pharm.or.jp |
| 2-Chloro-9-(2,6-difluorobenzyl)adenine | 0.72 | 1.7 | pharm.or.jp |
Dual aromatase-sulfatase inhibitors (DASIs) represent a promising strategy for treating hormone-dependent breast cancer by simultaneously blocking two key pathways of estrogen biosynthesis. ox.ac.uknih.gov The design of these agents often involves modifying the structure of known nonsteroidal aromatase inhibitors, such as Anastrozole and Letrozole, to incorporate a sulfamate (B1201201) ester group—the pharmacophore responsible for irreversible steroid sulfatase (STS) inhibition. ox.ac.uknih.gov Synthetic routes frequently employ substituted benzyl bromides to construct the core of these dual inhibitors. ox.ac.uk For example, derivatives based on the Anastrozole template have been synthesized through selective radical bromination and substitution reactions. ox.ac.uk While specific use of this compound is not detailed, its structure is highly relevant for creating next-generation DASIs. The difluoro and methoxy (B1213986) substitutions offer a means to enhance enzyme-inhibitor interactions and improve pharmacokinetic profiles compared to simpler substituted benzyl bromides. nih.govrsc.org
| Compound Type | Example Compound | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Letrozole-Derived DASI (S-enantiomer) | S-(+)-2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | 0.52 | 280 | nih.gov |
| Anastrozole-Derived DASI | Compound 11 | 3.5 | Moderate Activity | ox.ac.uk |
| Benzofuran Ketone Sulfamate | 4-methoxy derivative 19e | 35 | 164 | rsc.org |
The 2,6-difluorobenzyl moiety is a recognized pharmacophore in the development of agents against the human immunodeficiency virus (HIV). Notably, the non-nucleoside reverse transcriptase inhibitor (NNRTI) TMC125 is synthesized using 2,6-difluorobenzyl bromide as a key raw material. google.com More recent research has focused on HIV capsid (CA) modulators, which interfere with the viral life cycle at multiple stages. In the design of novel peptidomimetics that target the HIV capsid, a difluoro-L-phenylalanine group was introduced to explore structure-activity relationships. nih.gov One of the most potent compounds from this series, F-Id-3o, which incorporates this difluorinated ring, exhibited an anti-HIV-1 EC₅₀ value of 6.0 µM and showed a preference for inhibiting HIV-2. nih.gov The use of this compound could allow for further refinement of these structures, with the methoxy group potentially forming additional hydrogen bonds within the target protein's binding pocket.
| Compound | Anti-HIV-1 EC₅₀ (µM) | Anti-HIV-2 EC₅₀ (µM) | Reference |
|---|---|---|---|
| F-Id-3o | 6.0 | Not Reported | nih.gov |
| Id-3o | Not Reported | 2.5 | nih.gov |
| Tetrahydroindazolylbenzamide 6 | 2.77 | Not Reported | nih.gov |
The 2,6-difluoro-alkoxy-benzoyl scaffold has been identified as a potent inhibitor of the bacterial cell division protein FtsZ, a key target for new antibiotics. Research has led to the development of 2,6-difluoro-3-alkoxybenzamide analogues with powerful antistaphylococcal activity. nih.gov Although these compounds were synthesized from a different starting material, this work establishes the importance of the 2,6-difluoro-alkoxy substitution pattern for antibacterial efficacy. Separately, other studies have synthesized fatty acid amides from 4-methoxybenzylamine, resulting in compounds with notable antimicrobial and antifungal activity. researchgate.netnih.gov The compound this compound is therefore a logical building block for designing novel antimicrobial agents that combine the beneficial features of both the difluoroaryl and methoxybenzyl groups.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,6-Difluoro-3-alkoxybenzamide | S. aureus (MRSA) | 0.125 - 0.5 | nih.gov |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 150 | researchgate.net |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 50 | researchgate.net |
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specialized radioactive tracers to visualize and quantify biological processes. The 2,6-difluoro-4-methoxyphenyl scaffold has been incorporated into such agents. For example, a potential PET agent for imaging the B-Raf(V600E) cancer biomarker, 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized. nih.govsigmaaldrich.com This tracer was prepared by incorporating a radiolabeled carbon-11 (B1219553) atom onto a precursor molecule. sigmaaldrich.com The presence of the fluorine atoms is often desirable in PET tracers to block metabolic degradation and ensure the tracer reaches its target intact. Additionally, other PET ligands, such as those for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), have been developed using a 2-fluoro-4-methoxyphenyl boronic acid precursor, further highlighting the utility of this substitution pattern in neuroimaging. nih.gov
Influence of Fluorine and Methoxy Groups on Bioactivity and Pharmacokinetics
The specific substitution pattern of this compound is a deliberate design choice in medicinal chemistry, as the fluorine and methoxy groups profoundly influence the properties of the resulting molecules.
Fluorine Atoms: The two fluorine atoms at the ortho positions (positions 2 and 6) provide steric shielding. This can block access for metabolic enzymes, particularly cytochrome P450s, preventing oxidative metabolism of the aromatic ring and thereby increasing the drug's half-life. chemrxiv.org As the most electronegative element, fluorine's electron-withdrawing nature can significantly lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH. nih.gov This can impact solubility, cell membrane permeability, and receptor binding affinity. While sterically small (similar to a hydrogen atom), fluorine can act as a hydrogen bond acceptor, potentially forming favorable interactions with protein targets. nih.govresearchgate.net
Methoxy Group: The methoxy group at the para position (position 4) is an electron-donating group. It can serve as a hydrogen bond acceptor, which is a critical interaction for ligand-receptor binding. nih.gov The replacement of a hydrogen or even a hydroxyl group with a methoxy group can alter a compound's lipophilicity (its fat-solubility), which affects its absorption, distribution, and ability to cross cell membranes. chemrxiv.org Studies analyzing matched molecular pairs have shown that converting a methoxy group to a fluorine atom generally leads to an increase in lipophilicity, indicating that the methoxy group itself contributes to a more moderate lipophilicity compared to a simple fluoro-substituent. chemrxiv.org The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring that can be exploited to fine-tune the bioactivity of drug candidates. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For fluorinated compounds like 2,6-Difluoro-4-methoxybenzyl bromide, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the relative number of protons in each environment. The benzylic protons (CH₂Br) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. Similarly, the methoxy (B1213986) group protons (OCH₃) would also present as a sharp singlet. The aromatic protons, located on the benzene (B151609) ring, are anticipated to show a more complex pattern. Due to the symmetrical substitution, the two aromatic protons are chemically equivalent and are expected to appear as a triplet, arising from coupling to the two adjacent fluorine atoms (a "virtual" triplet or a triplet of triplets with unresolved fine coupling).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₂Br | ~4.5 | Singlet (s) | 2H |
| OCH₃ | ~3.8 | Singlet (s) | 3H |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the symmetry of this compound, five distinct carbon signals are expected. The signals for the carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets due to strong one-bond carbon-fluorine coupling (¹J-CF). The other aromatic carbons will also exhibit coupling to the fluorine atoms, though with smaller coupling constants (²J-CF, ³J-CF). The presence of the electron-donating methoxy group and electron-withdrawing fluorine and bromomethyl groups influences the chemical shifts of the aromatic carbons significantly. For instance, in the related compound 2,6-dimethoxybenzyl bromide, the aromatic C-H carbons appear at δ 103.7 ppm, while the quaternary carbon C-1 is observed at δ 114.4 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| CH₂Br | ~30-35 | Benzylic carbon attached to bromine |
| OCH₃ | ~55-56 | Methoxy carbon |
| C3, C5 | ~100-105 | Aromatic CH, influenced by OCH₃ and F |
| C1 | ~115-120 | Quaternary carbon attached to CH₂Br |
| C4 | ~160-165 | Quaternary carbon attached to OCH₃ |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. sigmaaldrich.com Since the two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, they are expected to produce a single signal in the ¹⁹F NMR spectrum. sigmaaldrich.com The chemical shift of this signal is typically found in the range of -110 to -180 ppm for fluorine atoms attached to an aromatic ring. sigmaaldrich.com This signal may exhibit coupling to the ortho-protons on the ring, which could result in a triplet, providing further structural confirmation. The analysis of ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine substituents. sigmaaldrich.com
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₇BrF₂O), the monoisotopic mass is calculated to be 235.96483 Da. uni.lu HRMS analysis would seek to identify the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. uni.lu The observation of an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental formula. uni.lu A common fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine atom to form a stable benzylic carbocation; therefore, a prominent peak corresponding to the [M-Br]⁺ fragment would also be expected. mdpi.comresearchgate.net
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z uni.lu |
|---|---|---|
| [M+H]⁺ | [C₈H₈BrF₂O]⁺ | 236.97211 |
| [M+Na]⁺ | [C₈H₇BrF₂ONa]⁺ | 258.95405 |
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, chromatographic methods are vital for isolating the pure compound from starting materials, reagents, and reaction by-products.
Silica (B1680970) gel column chromatography is a standard and effective method for the purification of this compound. google.com This technique operates on the principle of adsorption, where components of the mixture are separated based on their differential affinities for the stationary phase (silica gel) and the mobile phase (an organic solvent or solvent mixture). The polarity of the compound dictates its retention time on the column, allowing for efficient separation.
The progress of the purification is typically monitored using Thin Layer Chromatography (TLC). TLC is a rapid and simple analytical technique that helps in identifying the appropriate solvent system for the column separation and in analyzing the collected fractions to assess their purity before combining them to yield the final, purified product.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethoxybenzyl bromide |
| Thin Layer Chromatography |
Column Chromatography
Column chromatography is a principal method for the purification of synthetic products. In the context of substituted benzyl bromides, this technique is crucial for isolating the target compound from unreacted starting materials and byproducts.
Detailed Research Findings:
Table 1: Illustrative Column Chromatography Parameters for a Related Compound (2,6-difluorobenzyl bromide)
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Petroleum Ether (60-90°C) |
| Purity Achieved | ≥99.0% |
Note: This data is for the related compound 2,6-difluorobenzyl bromide and serves as a likely effective method for the target compound. google.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For "this compound," HPLC would be instrumental in assessing its purity and stability.
Detailed Research Findings:
Specific HPLC methods developed exclusively for "this compound" are not prominently documented in peer-reviewed literature. However, methods for closely related aromatic compounds are instructive. For example, a reverse-phase HPLC (RP-HPLC) method was developed for the determination of the genotoxic impurity 4-methoxybenzyl chloride in venlafaxine (B1195380) hydrochloride. orientjchem.org This method utilized a C18 column with a gradient elution system. orientjchem.org Given the structural similarities, a comparable RP-HPLC method would likely be suitable for analyzing "this compound." The method would likely involve a C18 or C8 column and a mobile phase consisting of a mixture of water (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance maximum of the compound.
Table 2: Representative HPLC Conditions for a Structurally Related Compound (4-methoxybenzyl chloride)
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Purospher STAR end-capped C18 (250mm x 4.0mm, 5µm) |
| Mobile Phase A | 0.1% v/v liquid ammonia (B1221849) in water, pH adjusted to 8.5 with 10% orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 55 °C |
Note: This data is for the related compound 4-methoxybenzyl chloride and illustrates a potential starting point for developing an HPLC method for "this compound". orientjchem.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the conformation of "this compound" in the solid state.
Detailed Research Findings:
As of the latest available data, a single-crystal X-ray diffraction structure for "this compound" has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of the analogous compound, 2,6-dimethoxybenzyl bromide, has been determined. mdpi.com In this structure, the molecule exhibits a planar benzene ring, with the bromomethyl group oriented nearly perpendicular to the plane of the ring. mdpi.com The crystal packing and intermolecular interactions were also elucidated. It is reasonable to infer that "this compound" would adopt a similar conformation, with the fluorine and methoxy substituents influencing the crystal packing through dipole-dipole and other non-covalent interactions.
Table 3: Crystallographic Data for a Structurally Similar Compound (2,6-dimethoxybenzyl bromide)
| Parameter | Value |
| Compound | 2,6-Dimethoxybenzyl Bromide |
| Molecular Formula | C₉H₁₁BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.297(8) |
| b (Å) | 5.033(3) |
| c (Å) | 13.789(9) |
| α, β, γ (°) | 90 |
| Volume (ų) | 922.8(10) |
| Z | 4 |
Note: This data is for the related compound 2,6-dimethoxybenzyl bromide and provides an insight into the likely crystal system and unit cell parameters for "this compound". mdpi.com
Environmental and Safety Considerations in Academic Research
Handling and Storage Protocols
Safe handling and storage of 2,6-Difluoro-4-methoxybenzyl bromide are critical due to its hazardous properties. It is classified as a corrosive solid that can cause severe skin burns and eye damage. fishersci.comfishersci.com
Personal Protective Equipment (PPE): When working with this compound, researchers must use appropriate personal protective equipment. fishersci.comcymitquimica.com This includes:
Eye Protection: Safety glasses with side shields or goggles are mandatory. fishersci.com
Face Protection: A face shield may be necessary for additional protection. fishersci.com
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
Body Protection: A lab coat or other protective clothing is required to prevent skin contact. apolloscientific.co.uk
Engineering Controls:
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. fishersci.comcoleparmer.com
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate use in case of accidental exposure. coleparmer.com
Handling Procedures:
Avoid all personal contact with the substance, including inhalation of dust and vapors. cymitquimica.comapolloscientific.co.uk
Do not eat, drink, or smoke in areas where the compound is handled. cymitquimica.comapolloscientific.co.uk
Wash hands thoroughly after handling. fishersci.com
Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse. cymitquimica.com
Storage Conditions:
Store in a cool, dry, and well-ventilated place. fishersci.comcymitquimica.com
Keep containers tightly closed to prevent moisture absorption and contamination. fishersci.com
The compound should be stored in a designated corrosives area. fishersci.comcoleparmer.com
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. fishersci.com
Interactive Data Table: Handling and Storage Summary
| Category | Requirement | Citation |
| Eye Protection | Safety glasses or goggles | fishersci.com |
| Hand Protection | Chemical-resistant gloves | |
| Ventilation | Chemical fume hood | fishersci.comcoleparmer.com |
| Storage | Cool, dry, well-ventilated, corrosives area | fishersci.comcymitquimica.com |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | fishersci.com |
Waste Management and Disposal in Laboratory Settings
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. fishersci.comcoleparmer.com This involves consulting local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.comcoleparmer.com
Disposal Procedures:
Chemical Waste: Unused or waste this compound should be collected in a suitable, labeled container for disposal. cymitquimica.comapolloscientific.co.uk The container should then be sent to an approved waste disposal plant. synquestlabs.com
Contaminated Materials: Absorbent materials used to clean up spills, such as sand, earth, or vermiculite, should be collected in a suitable container, sealed, and disposed of as chemical waste. cymitquimica.comcoleparmer.com
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. The rinsed containers can then be disposed of according to institutional guidelines.
Spill Management: In the event of a spill:
Evacuate unnecessary personnel from the area. synquestlabs.com
Wear appropriate PPE, including respiratory protection.
Contain the spill using an inert absorbent material like sand, earth, or vermiculite. cymitquimica.com
Sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal. fishersci.com
Clean the spill area thoroughly.
It is crucial to prevent the chemical from entering drains or waterways. fishersci.com Drains in laboratory areas where this chemical is used or stored should have retention basins. cymitquimica.com
Interactive Data Table: Waste Management Summary
| Aspect | Guideline | Citation |
| Waste Classification | Determined by generator based on regulations | fishersci.comcoleparmer.com |
| Disposal Method | Approved waste disposal plant | synquestlabs.com |
| Spill Cleanup | Absorb with inert material, collect for disposal | cymitquimica.com |
| Environmental Protection | Prevent entry into drains and waterways | fishersci.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-difluoro-4-methoxybenzyl bromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of 2,6-difluoro-4-methoxybenzyl alcohol using HBr or PBr₃ under anhydrous conditions. Key factors include temperature control (e.g., 0–5°C to minimize side reactions like oxidation to benzaldehyde) , stoichiometric excess of brominating agents, and inert atmosphere to prevent hydrolysis. Catalyst selection (e.g., FeBr₃ for regioselectivity) and solvent polarity (DCM or toluene) also impact reaction efficiency . Post-synthesis, purification via fractional distillation (bp ~65°C at reduced pressure; density ~1.6 g/cm³) is critical to isolate the product from dibrominated byproducts .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound in amber glass containers under nitrogen at 2–8°C to prevent photodegradation and moisture absorption. Its high reactivity with nucleophiles (e.g., water, amines) necessitates anhydrous conditions. Stability testing via periodic NMR or GC-MS analysis (monitoring for peaks corresponding to hydrolysis products like 2,6-difluoro-4-methoxybenzyl alcohol) is recommended .
Q. What analytical techniques are most reliable for quantifying bromide content and purity in this compound?
- Methodological Answer : Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves bromide ions from chloride or other halides. For purity assessment, combine GC-MS (using a polar column like DB-5) to separate volatile impurities and HPLC (C18 column, acetonitrile/water mobile phase) for non-volatile contaminants . Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) can validate purity >98% .
Q. How do steric and electronic effects of the difluoro and methoxy substituents influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing fluorine atoms (meta and para to the bromine) increase the electrophilicity of the benzyl bromide, accelerating SN₂ reactions. The methoxy group (para to bromine) donates electron density via resonance, slightly reducing reactivity but improving solubility in polar aprotic solvents like DMF. Kinetic studies using competing nucleophiles (e.g., iodide vs. azide) can quantify these effects .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve coupling yields with aryl boronic acids by mitigating steric hindrance from the difluoro groups. Optimize base selection (K₂CO₃ for aqueous conditions; CsF for anhydrous) and solvent (toluene/ethanol mixtures). Monitor reaction progress via TLC (hexane/EtOAc 4:1) to minimize dehalogenation side reactions .
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in SN₂ reactions, predicting activation energies for nucleophilic attacks. Molecular dynamics simulations (using software like Gaussian or ORCA) assess solvent effects on reaction pathways. Compare computed NMR shifts (e.g., ¹⁹F NMR) with experimental data to validate models .
Q. What strategies mitigate contradictions in reported reaction outcomes (e.g., variable yields in alkylation reactions)?
- Methodological Answer : Systematic DoE (Design of Experiments) evaluates interactions between variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can optimize alkylation of benzyl bromide with malononitrile, identifying critical factors like water content (<50 ppm) via Karl Fischer titration . Reproducibility requires strict control of anhydrous conditions and exclusion of trace metals.
Q. How does the compound’s structure influence its biological activity in medicinal chemistry applications?
- Methodological Answer : The difluoro-methoxy motif enhances metabolic stability and blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition using acetylcholinesterase) paired with SAR studies reveal that bromine’s leaving-group ability correlates with prodrug activation rates. Toxicity profiling (e.g., Ames test) identifies genotoxic risks from potential bromide release .
Q. What role does this compound play in materials science, such as polymer functionalization?
- Methodological Answer : As a photoactive initiator, it generates benzyl radicals under UV light (λ = 254 nm), enabling surface grafting of polymers like PDMS. FT-IR monitoring of C-Br bond cleavage (disappearance of ~550 cm⁻¹ peak) confirms initiation efficiency. Adjusting fluorination patterns tunes hydrophobicity in resultant materials .
Data Contradiction Analysis
- Example : Discrepancies in reported boiling points (e.g., 65°C vs. 85°C at reduced pressure) may arise from impurities or calibration differences in distillation setups. Validate via differential scanning calorimetry (DSC) to measure phase transitions and GC headspace analysis for volatility profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
